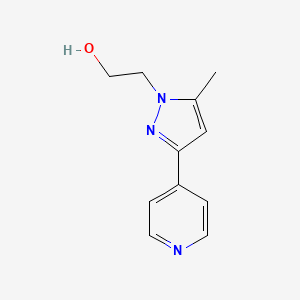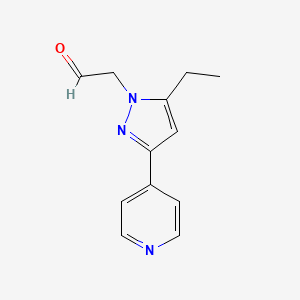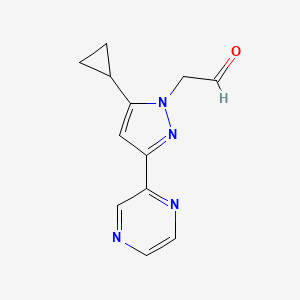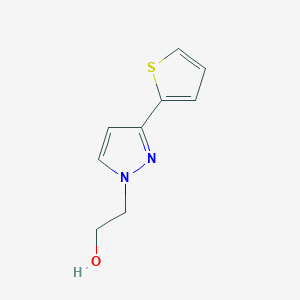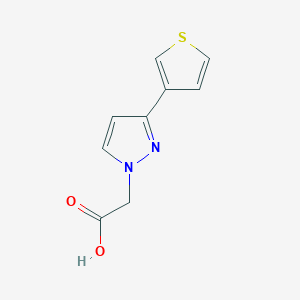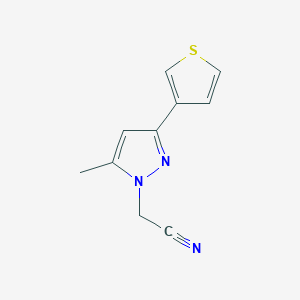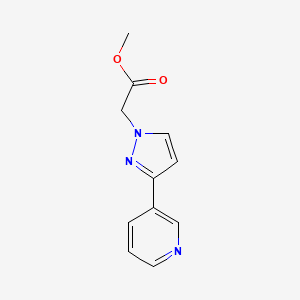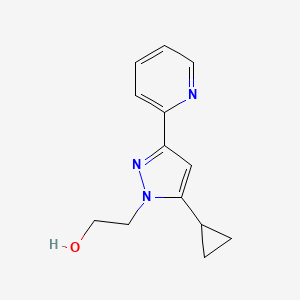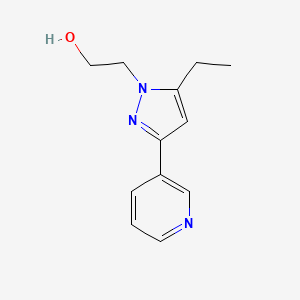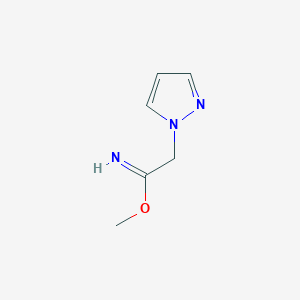
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, also known as ETPA, is a novel organic compound with a wide range of potential applications in scientific research. This compound is a member of the acetimidamide family, which is a class of heterocyclic compounds that are derived from acetic acid and imidamide. ETPA has been studied extensively for its potential use in medicinal chemistry, as well as its potential as a catalyst for organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
A key area of application for compounds like 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is in the synthesis of anti-tumor agents. Research has shown that synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety can lead to potent anti-tumor activities against specific cancer cell lines such as hepatocellular carcinoma (Gomha, Edrees, & Altalbawy, 2016). Similarly, the synthesis of novel thiophene, pyrazole, coumarin derivatives incorporating benzo[d]imidazole moiety has demonstrated significant antitumor activities against several cancer cell lines (Mohareb & Gamaan, 2018).
Synthesis of Antidepressant Agents
Compounds like 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide are also instrumental in creating antidepressant agents. The synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity demonstrates the potential therapeutic applications of these compounds (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial and Antifungal Activities
Research has shown that derivatives of compounds like 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can possess significant antibacterial and antifungal properties. For instance, synthesis of pyrazolyl-2, 4-thiazolidinediones demonstrated remarkable antifungal activity and effectiveness against Gram-positive bacteria (Aneja et al., 2011).
Insecticidal Applications
Some derivatives synthesized from similar compounds have been assessed for their insecticidal properties. For example, novel heterocycles incorporating a thiadiazole moiety showed potential as insecticidal agents against the cotton leafworm, a significant agricultural pest (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-9-5-10(8-3-4-16-7-8)14-15(9)6-11(12)13/h3-5,7H,2,6H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVYWHFFWZFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




